

An In-depth Technical Guide to the Structure and Synthesis of (Rac)-AZD8186

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Compound of Interest

Compound Name: (Rac)-AZD8186

Cat. No.: B12828937

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This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of **(Rac)-AZD8186**, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms β and δ . This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

(Rac)-AZD8186 is a racemic mixture, with the active enantiomer being (R)-8-(1-((3,5-difluorophenyl)amino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide.^[1]^[2]

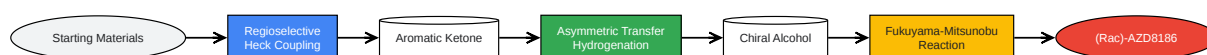
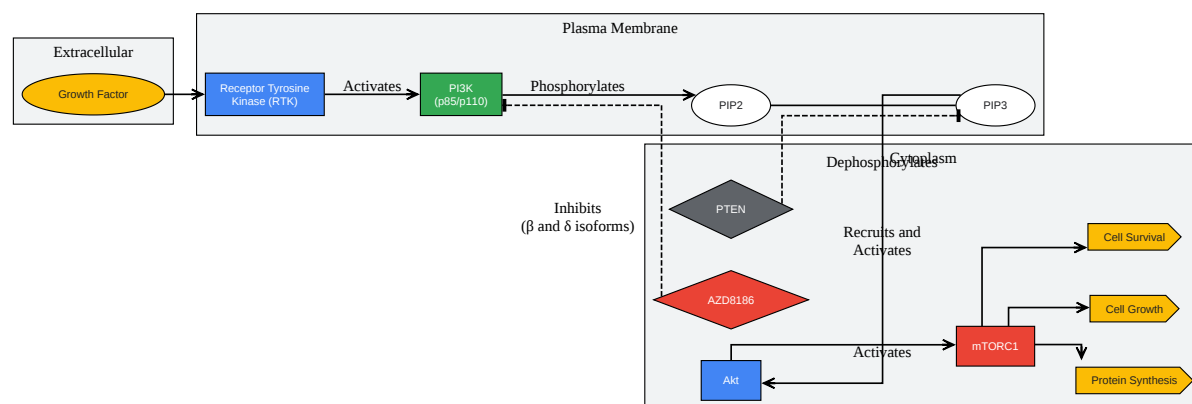
Property	Value
IUPAC Name	8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide ^[2]
CAS Number	1627494-13-6 ^[1]
Molecular Formula	C ₂₄ H ₂₅ F ₂ N ₃ O ₄ ^[1]
Molecular Weight	457.48 g/mol ^[3]
Appearance	Solid powder ^[1]
SMILES	C--INVALID-LINK--NC4=CC(=CC(=C4)F)F ^[2]

Mechanism of Action and Biological Activity

AZD8186 is a potent inhibitor of the class I PI3K isoforms, with high selectivity for PI3K β and PI3K δ over PI3K α and PI3K γ .^{[4][5]} This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, survival, and metabolism.^{[2][6]} The targeted inhibition of PI3K β is particularly effective in tumors with loss of the tumor suppressor PTEN, as these tumors become dependent on the PI3K β isoform for survival.^{[7][8][9]}

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent regulation of cellular processes like protein synthesis and cell cycle progression. AZD8186, by inhibiting PI3K β and PI3K δ , reduces the production of PIP3, thereby suppressing the downstream signaling cascade.



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